molecular formula C19H19N3OS5 B4613409 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone

2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone

Cat. No.: B4613409
M. Wt: 465.7 g/mol
InChI Key: JFUVJQVVWXZGLF-UHFFFAOYSA-N
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Description

2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone is a useful research compound. Its molecular formula is C19H19N3OS5 and its molecular weight is 465.7 g/mol. The purity is usually 95%.
The exact mass of the compound 4,4,7,8-tetramethyl-5-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is 465.01316811 g/mol and the complexity rating of the compound is 712. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Complexation with Transition Metals

The chemical compound 4,4,7,8-tetramethyl-5-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione, due to its heterocyclic thione nature, shows potential for forming complexes with transition metals. Research indicates heterocyclic thiones, including thiadiazole derivatives, can act as ambidentate ligands, donating sulfur towards organomercury(II) and aurophosphine(I) cations. These compounds can form mononuclear complexes with coordination numbers ranging from two to eight, depending on the ligand's substitution pattern and the metal involved (Raper, 1996).

Synthesis of Heterocyclic Derivatives

The synthesis of new heterocyclic derivatives based on the quinoline nucleus has been explored, showcasing the versatility of quinoline and thiadiazole moieties in creating novel compounds with potential biological activities. Reactions involving quinoline-2-thiol have led to the formation of triazoloquinoline and pyrazoloquinoline derivatives, highlighting the chemical compound's utility in synthesizing diverse heterocyclic systems (Sharba et al., 2016).

Antimicrobial and DNA Binding Activities

Research has also been conducted on compounds related to 4,4,7,8-tetramethyl-5-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione, focusing on their DNA binding capabilities and antimicrobial properties. Studies on novel derivatives have shown significant DNA binding activity, suggesting potential applications in targeting bacterial and fungal pathogens. The findings emphasize the compound's relevance in developing new therapeutics with both antimicrobial and DNA-binding capabilities (Lamani et al., 2009).

Coordination Architectures with Copper(I) and Silver(I)

The compound's derivatives have been utilized in forming novel coordination architectures with copper(I) and silver(I), demonstrating the potential for creating discrete polynuclear metal complexes. These studies reveal the intricate structures that can be achieved through ligand modifications and variations of counter anions, contributing to the field of coordination chemistry and materials science (Song et al., 2003).

Properties

IUPAC Name

2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4,4,7,8-tetramethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS5/c1-9-6-12-13(7-10(9)2)22(14(23)8-25-18-21-20-11(3)26-18)19(4,5)16-15(12)17(24)28-27-16/h6-7H,8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFUVJQVVWXZGLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(C3=C2C(=S)SS3)(C)C)C(=O)CSC4=NN=C(S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone
Reactant of Route 2
Reactant of Route 2
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone
Reactant of Route 3
Reactant of Route 3
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone
Reactant of Route 4
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone
Reactant of Route 5
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone
Reactant of Route 6
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone

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